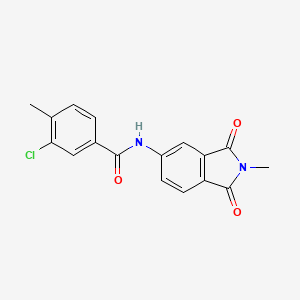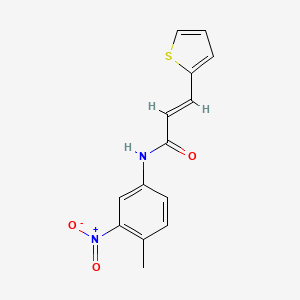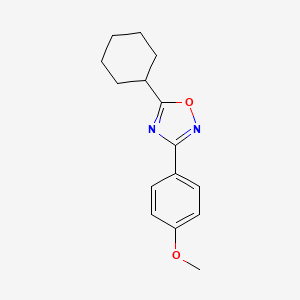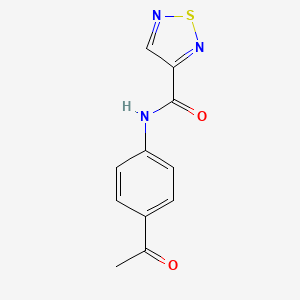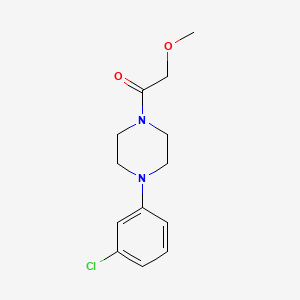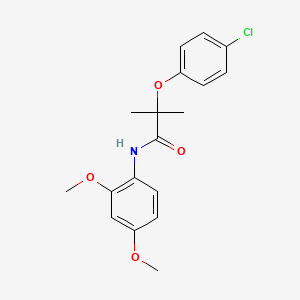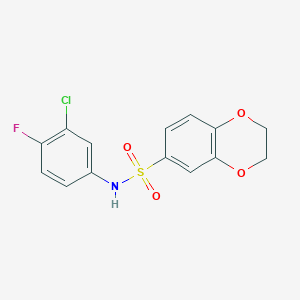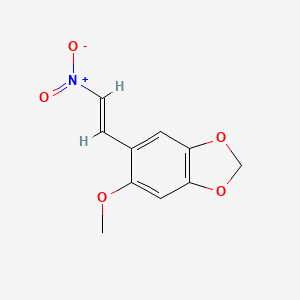
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole, also known as NMDA receptor antagonist, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole works by blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are responsible for the transmission of signals between neurons in the brain. When these receptors are overactive, they can cause damage to the neurons, leading to neurological disorders. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can prevent this damage and alleviate the symptoms of these disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main effects is the reduction of glutamate levels in the brain. Glutamate is a neurotransmitter that is involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By reducing glutamate levels, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole can alleviate the symptoms of these disorders.
実験室実験の利点と制限
One of the main advantages of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole for lab experiments is its specificity. It selectively targets 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is its toxicity. It can cause damage to the liver and kidneys, making it unsuitable for long-term use in lab experiments.
将来の方向性
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole are still being explored. One of the future directions is the development of more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists that do not have the toxic side effects of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole. Another future direction is the use of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole in combination with other drugs to enhance its therapeutic effects.
Conclusion
In conclusion, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its ability to selectively target 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors makes it a useful tool for studying the role of these receptors in neurological disorders. However, its toxicity limits its use in long-term lab experiments. Further research is needed to explore the potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole and to develop more specific 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonists.
合成法
The synthesis of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole is a complex process that involves several steps. The first step involves the reaction of 2-nitroethanol with catechol to produce the nitrovinyl catechol intermediate. This intermediate is then reacted with methoxyphenol in the presence of a catalyst to yield the final product, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole.
科学的研究の応用
The potential therapeutic applications of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole have been extensively studied in scientific research. One of the main areas of research is its use as an 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptor antagonist. 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors are involved in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By blocking the activity of 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole receptors, 5-methoxy-6-(2-nitrovinyl)-1,3-benzodioxole has the potential to alleviate the symptoms of these disorders.
特性
IUPAC Name |
5-methoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-14-8-5-10-9(15-6-16-10)4-7(8)2-3-11(12)13/h2-5H,6H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHSRJBTWPMMQ-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1/C=C/[N+](=O)[O-])OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5819614.png)
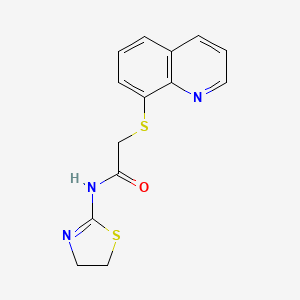
![6-nitro-2-(4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5819629.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
